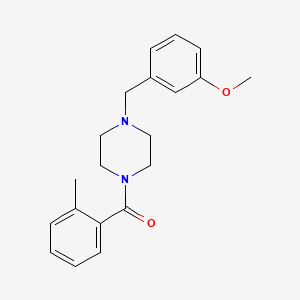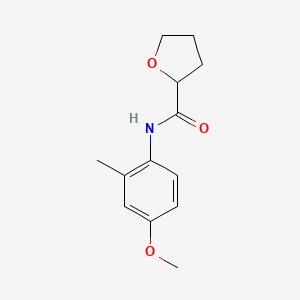
2-oxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
2-oxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-chromene-3-carboxamide, also known as THN-CHM-3C, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. Its chemical structure consists of a naphthalene ring and a chromene ring, which are connected by a carboxamide group.
Mécanisme D'action
The mechanism of action of 2-oxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that this compound inhibited the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Another study found that this compound inhibited the activation of a signaling pathway called nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. One study found that this compound reduced the levels of inflammatory mediators in a mouse model of inflammation. Another study found that this compound reduced the growth of tumors in a mouse model of cancer. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control of its chemical structure and purity. Another advantage is that it has been shown to have potential therapeutic applications in various disease models. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the research of 2-oxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-chromene-3-carboxamide. One direction is to further elucidate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to test its safety and efficacy in clinical trials, which could determine its usefulness as a therapeutic agent in humans. Additionally, further studies could investigate the potential of this compound as a drug delivery system or as a scaffold for the development of new therapeutic agents.
Applications De Recherche Scientifique
2-oxo-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-chromene-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound exhibited anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Another study found that this compound inhibited the growth of cancer cells in vitro, suggesting that it could be used as an anticancer agent.
Propriétés
IUPAC Name |
2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(16-12-14-7-2-4-11-18(14)24-20(16)23)21-17-10-5-8-13-6-1-3-9-15(13)17/h1-4,6-7,9,11-12,17H,5,8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCVVKOVKPMWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4180397.png)
![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4180419.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4180429.png)

![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4180439.png)
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)
![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)
